molecular formula C22H23N3O3S B6559818 methyl 3-(1-benzylpiperidin-4-yl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate CAS No. 1021252-18-5

methyl 3-(1-benzylpiperidin-4-yl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate

Cat. No.: B6559818
CAS No.: 1021252-18-5
M. Wt: 409.5 g/mol
InChI Key: XEUIINLNVWEODT-UHFFFAOYSA-N
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Description

The compound is a derivative of quinazoline, a class of organic compounds with a two-ring structure, one of which is a benzene ring and the other is a diazine ring . The presence of a benzylpiperidin-4-yl group suggests that it may have some biological activity, as similar structures are found in various pharmaceutical drugs .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a bicyclic ring system. The benzylpiperidin-4-yl group would likely add significant steric bulk to the molecule .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the sulfanylidene and carboxylate groups could make it more polar, while the benzylpiperidin-4-yl group could increase its lipophilicity .

Mechanism of Action

Target of Action

The primary target of this compound is Acetylcholinesterase (AChE) . AChE is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, in the synaptic cleft of the neuromuscular junction. By targeting AChE, the compound can influence cholinergic neurotransmission .

Mode of Action

This compound acts as an AChE inhibitor . By inhibiting AChE, it prevents the breakdown of acetylcholine, thereby increasing the concentration of acetylcholine in the synaptic cleft. This leads to enhanced cholinergic neurotransmission .

Biochemical Pathways

The enhanced cholinergic neurotransmission resulting from AChE inhibition can affect various biochemical pathways. For instance, it can influence the pathways involved in memory and cognition, which are often impaired in neurodegenerative disorders like Alzheimer’s disease .

Pharmacokinetics

These properties can influence the compound’s bioavailability and distribution within the body .

Result of Action

The inhibition of AChE and the subsequent increase in acetylcholine levels can lead to improved cognitive function, particularly in the context of neurodegenerative disorders where cholinergic neurotransmission is compromised .

Future Directions

The future research directions for this compound would depend on its intended use. If it’s a potential pharmaceutical drug, future research could focus on optimizing its structure to improve its efficacy and reduce side effects .

Properties

IUPAC Name

methyl 3-(1-benzylpiperidin-4-yl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O3S/c1-28-21(27)16-7-8-18-19(13-16)23-22(29)25(20(18)26)17-9-11-24(12-10-17)14-15-5-3-2-4-6-15/h2-8,13,17H,9-12,14H2,1H3,(H,23,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEUIINLNVWEODT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=S)N2)C3CCN(CC3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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